molecular formula C17H15NO2S B1392588 6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid CAS No. 1243075-84-4

6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid

Cat. No. B1392588
M. Wt: 297.4 g/mol
InChI Key: WUPBPHDMHAPCTF-UHFFFAOYSA-N
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Description

The compound “6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid” is likely to be an organic molecule. It appears to contain an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 3-position with a (4-methylphenyl)thio group and at the 6-position with a methyl group. Additionally, a carboxylic acid group is present at the 2-position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring system, a (4-methylphenyl)thio substituent, a methyl substituent, and a carboxylic acid group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make this compound acidic. The compound’s solubility would depend on the specific intermolecular interactions it can form .

Scientific Research Applications

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are also found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents. One of these compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

  • 3-[(4-Methylphenyl)thio]propionic acid : This compound is used as an organic building block in chemical synthesis . The specific applications or experimental procedures are not mentioned in the source .

  • 4-Hydroxy-2-quinolones : These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

  • 3-[(4-Methylphenyl)thio]propionic acid : This compound is used as an organic building block in chemical synthesis . The specific applications or experimental procedures are not mentioned in the source .

  • 4-Hydroxy-2-quinolones : These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising bioactive properties, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

6-methyl-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-10-3-6-12(7-4-10)21-16-13-8-5-11(2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBPHDMHAPCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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